molecular formula C9H18Cl2N4O B2498119 N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride CAS No. 2155840-09-6

N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride

Cat. No. B2498119
CAS RN: 2155840-09-6
M. Wt: 269.17
InChI Key: IQFYVCQEAVHSIY-FOMWZSOGSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride often involves multi-step reactions, including 1,3-dipolar cycloaddition, condensation, and methylation processes. These methods aim to construct the triazole ring and attach various substituents to the core structure. For instance, compounds with similar structures have been synthesized using 1,3-dipolar cycloaddition of azides and alkynes, a popular method for constructing 1,2,3-triazole rings due to its high yield and specificity (Aouine, El Hallaoui, & Alami, 2014).

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized using spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques provide detailed information about the arrangement of atoms, the stereochemistry of the molecule, and the conformation of rings within the structure. For example, X-ray diffraction analysis has been used to determine the crystal structure of related compounds, revealing the presence of hydrogen bonding and other intermolecular interactions that influence the molecular conformation (Heng-Shan Dong & Guoyong Huo, 2009).

Scientific Research Applications

1. Synthesis and Characterization

2. Biological Activities

  • Neurokinin-1 Receptor Antagonist: Some derivatives have been found effective as neurokinin-1 receptor antagonists, indicating potential for clinical applications in conditions like emesis and depression (T. Harrison et al., 2001).
  • Antimicrobial Activities: Various 1,2,4-triazole derivatives exhibit significant antimicrobial activities, making them potential candidates for developing new antimicrobial agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).

3. Chemical and Physical Properties

  • Characterization Techniques: The compounds are often characterized using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis, providing insights into their chemical structure and properties (B. Vishwanathan & B. Gurupadayya, 2014).

4. Potential Therapeutic Applications

  • Inhibitors and Antagonists: The 1,2,4-triazole ring is a common motif in clinical drugs such as Rizatriptan (anti-migraine), Ribavirin (antiviral), and Anastrozole (anticancer), hinting at the therapeutic potential of these compounds (Tangella Nagendra Prasad et al., 2021).

5. Application in Drug Synthesis

properties

IUPAC Name

N-methyl-1-[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c1-6-11-9(13-12-6)7-3-4-14-8(7)5-10-2;;/h7-8,10H,3-5H2,1-2H3,(H,11,12,13);2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYVCQEAVHSIY-FOMWZSOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=N1)C2CCOC2CNC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=N1)[C@H]2CCO[C@H]2CNC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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